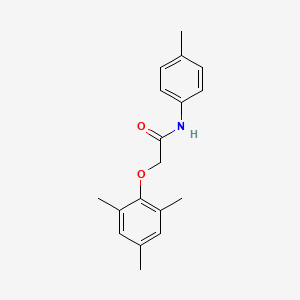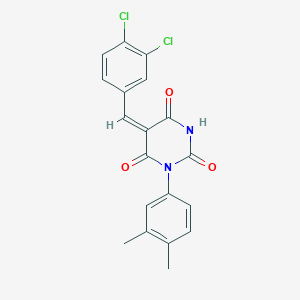![molecular formula C16H20N4O3S B5138292 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a sulfonamide derivative that has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a promising candidate for the development of novel cancer therapies.
Mecanismo De Acción
The mechanism of action of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is not fully understood, but it is believed to target the vascular endothelial growth factor (VEGF) pathway, which plays a critical role in tumor angiogenesis. 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to inhibit the activity of VEGF receptors, preventing the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the suppression of angiogenesis. These effects are thought to be mediated through the inhibition of VEGF signaling, which is critical for the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments include its high potency and specificity for VEGF receptors, as well as its ability to inhibit tumor growth and metastasis. However, there are also limitations to using 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other cancer therapies, and the exploration of its use in other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide and to identify any potential side effects that may limit its clinical use.
Métodos De Síntesis
The synthesis of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves the reaction of 2-ethyl-5-nitrobenzenesulfonamide with 6-bromo-3-pyridazinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the addition of morpholine to yield the final product. This synthesis method has been extensively studied and optimized to produce high yields of pure 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer. One study found that 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibited the growth and metastasis of human breast cancer cells in vitro and in vivo, suggesting that it may be an effective therapeutic agent for breast cancer. Another study demonstrated that 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide suppressed the growth of glioblastoma cells, a type of brain cancer, by inhibiting angiogenesis.
Propiedades
IUPAC Name |
2-ethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-12-3-4-13(11-15(12)24(17,21)22)14-5-6-16(19-18-14)20-7-9-23-10-8-20/h3-6,11H,2,7-10H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZDFCUUDIYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5138256.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)

![N-(3,5-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138287.png)
![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5138297.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)

![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)